molecular formula C10H9NO4 B1259040 4-Acrylamidosalicylic acid CAS No. 39839-48-0

4-Acrylamidosalicylic acid

Cat. No.: B1259040
CAS No.: 39839-48-0
M. Wt: 207.18 g/mol
InChI Key: BUFBLQXPZFSNRC-UHFFFAOYSA-N
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Description

4-Acrylamidosalicylic acid is a chemically modified derivative of salicylic acid, characterized by the substitution of an acrylamido group (-NHCOCH₂CH₂COOH) at the 4-position of the aromatic ring. This structural modification imparts unique physicochemical properties, particularly its ability to form stimuli-responsive gels. A seminal study by Annaka et al. (2001) demonstrated that poly(4-acrylamidosalicylic acid) gels exhibit multiple-phase behavior dependent on pH and temperature, with four distinct phases identified:

  • Phase091 (as-prepared, 91% swelling ratio),
  • Phase244 (swollen at high pH, 244% swelling ratio),
  • Phase064 (heat-treated, 64% swelling ratio),
  • Phase233 (swollen at high pH after heat treatment, 233% swelling ratio).

These phases exhibit discrete transitions with hysteresis, stabilized by specific pH/temperature ranges. Small-angle neutron scattering revealed structural inhomogeneities, particularly in the shrunken state (Phase064), suggesting applications in controlled drug delivery or smart materials .

Properties

CAS No.

39839-48-0

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-hydroxy-4-(prop-2-enoylamino)benzoic acid

InChI

InChI=1S/C10H9NO4/c1-2-9(13)11-6-3-4-7(10(14)15)8(12)5-6/h2-5,12H,1H2,(H,11,13)(H,14,15)

InChI Key

BUFBLQXPZFSNRC-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC(=C(C=C1)C(=O)O)O

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)C(=O)O)O

Synonyms

poly(N-acryloyl-4-aminosalicylic acid)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetylsalicylic Acid (Aspirin)

  • Structural Feature : Acetyl group (-OCOCH₃) at the 2-position.
  • Solubility : Poor aqueous solubility (0.33 mg/mL at 25°C), often enhanced via co-amorphous or co-crystal formulations (e.g., with arginine or nicotinamide) .
  • Key Properties :
    • Lipophilic due to the acetyl group, limiting bioavailability.
    • Primarily used as an anti-inflammatory and analgesic.
  • Contrast with 4-Acrylamidosalicylic Acid :
    • Lacks the acrylamido group, preventing polymerization or gel formation.
    • Solubility enhancement strategies focus on external formulation, whereas 4-acrylamidosalicylic acid’s phase behavior is intrinsic .

4-Aminosalicylic Acid

  • Structural Feature: Amino group (-NH₂) at the 4-position.
  • Solubility : Moderately soluble in water (1.2 g/100 mL), influenced by protonation at acidic pH.
  • Key Properties: Used as an antitubercular agent and synthetic intermediate (e.g., in preparing MSA derivatives) . The amino group enables hydrogen bonding but lacks the acrylamido group’s polymerizability.
  • Contrast with 4-Acrylamidosalicylic Acid: Functional group differences dictate divergent applications: 4-aminosalicylic acid is pharmacologically active, while 4-acrylamidosalicylic acid is a polymer precursor .

Sulfosalicylic Acid

  • Structural Feature : Sulfonic acid group (-SO₃H) at the 5-position.
  • Solubility : High aqueous solubility (>500 mg/mL) due to strong acidity (pKa ~1.3).
  • Key Properties :
    • Used in protein precipitation, catalysis, and environmental applications (e.g., heavy metal detection) .
    • The sulfonic group enhances stability in harsh conditions compared to carboxylates.
  • Contrast with 4-Acrylamidosalicylic Acid :
    • Sulfonic acid’s ionic character prevents gel formation but broadens utility in analytical chemistry .

Data Table: Comparative Analysis

Compound Functional Group Solubility (Water) Key Properties Applications
4-Acrylamidosalicylic Acid Acrylamido (-NHCOCH₂CH₂COOH) pH-dependent (swelling ratios: 64–244%) Multi-phase gel behavior, stimuli-responsive Drug delivery, smart materials
Acetylsalicylic Acid Acetyl (-OCOCH₃) 0.33 mg/mL Lipophilic, anti-inflammatory Analgesics, cardiovascular therapy
4-Aminosalicylic Acid Amino (-NH₂) 1.2 g/100 mL Hydrogen-bonding, antitubercular Pharmaceuticals, synthesis
Sulfosalicylic Acid Sulfonic (-SO₃H) >500 mg/mL Strongly acidic, ionic interactions Protein analysis, catalysis

Q & A

Q. What are the standard protocols for synthesizing 4-acrylamidosalicylic acid with high purity for research purposes?

Methodological Answer:

  • Step 1 : Start with salicylic acid derivatives and acryloyl chloride under anhydrous conditions. Use a molar ratio of 1:1.2 (salicylic acid derivative to acryloyl chloride) in a nitrogen atmosphere to minimize oxidation .
  • Step 2 : Employ a solvent system such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–5°C to control reaction exothermicity.
  • Step 3 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol. Validate purity using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (confirming absence of unreacted starting materials) .

Q. How can researchers characterize the structural stability of 4-acrylamidosalicylic acid under varying pH conditions?

Methodological Answer:

  • Conduct pH-dependent stability assays using buffered solutions (pH 2–12). Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 300–320 nm) and LC-MS to identify breakdown products .
  • For quantitative analysis, use kinetic modeling (e.g., pseudo-first-order rate constants) to determine degradation rates. Cross-validate with FTIR to detect functional group alterations (e.g., loss of acrylamide peaks at 1650 cm⁻¹) .

Advanced Experimental Design and Data Analysis

Q. How should researchers design experiments to study the rheological behavior of 4-acrylamidosalicylic acid in polymer gels?

Methodological Answer:

  • Design : Prepare hydrogels at varying concentrations (e.g., 5–20% w/v) and crosslinker ratios. Use oscillatory rheometry (frequency sweep: 0.1–100 Hz) to measure storage (G') and loss moduli (G") .
  • Data Interpretation : Apply the Winter-Chambon criterion (tan δ = G"/G' independent of frequency) to identify gelation points. Compare with theoretical models (e.g., percolation theory) to explain network formation .
  • Contradiction Handling : If inconsistent gelation thresholds arise, verify temperature control (±0.5°C) and solvent evaporation rates. Replicate experiments with inert gas purging to exclude oxygen interference .

Q. What statistical approaches resolve contradictions in reported bioactivity data for 4-acrylamidosalicylic acid derivatives?

Methodological Answer:

  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values for antimicrobial activity). Use random-effects models to account for inter-study variability.
  • Sensitivity Testing : Apply ANOVA to identify confounding variables (e.g., solvent polarity, incubation time). For outliers, re-evaluate assay protocols (e.g., broth microdilution vs. agar diffusion) .
  • Validation : Cross-check with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) to confirm bioactivity trends .

Advanced Mechanistic and Theoretical Questions

Q. How does 4-acrylamidosalicylic acid influence pH oscillations in redox-active reaction systems?

Methodological Answer:

  • Experimental Setup : Use a semi-batch reactor with bromate-sulfite solutions. Introduce 4-acrylamidosalicylic acid (0.1–1 mM) as a gel-phase modifier. Monitor pH oscillations potentiometrically (Ag/AgCl electrode) .
  • Mechanistic Insight : Analyze oscillation amplitude/frequency changes via FFT (Fast Fourier Transform). Correlate with gel swelling dynamics (e.g., Flory-Rehner theory) to explain proton transport modulation .

Q. What computational methods predict the solvation thermodynamics of 4-acrylamidosalicylic acid in aqueous-organic mixtures?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation shells using AMBER or GROMACS. Calculate Gibbs free energy (ΔG) via thermodynamic integration.
  • Validation : Compare with experimental solubility data (e.g., shake-flask method in water/ethanol mixtures). Adjust force fields (e.g., OPLS-AA) to improve agreement .

Data Presentation and Reproducibility

Q. How should researchers present large rheological datasets for 4-acrylamidosalicylic acid gels to ensure reproducibility?

Methodological Answer:

  • Data Tables : Include raw storage/loss moduli values at critical frequencies (e.g., crossover point). Example:

    Frequency (Hz)G' (Pa)G" (Pa)
    0.112080
    1.015090
    10.0180100
  • Supplemental Material : Provide instrument calibration logs (e.g., torque verification) and environmental conditions (humidity, temperature) .

Q. What documentation standards ensure replicability in synthesis protocols?

Methodological Answer:

  • Detailed Logs : Record reaction times (±1 min), solvent batch numbers, and purification yields. Example:
    • Batch A: THF (Sigma, 99.9%), yield 72%.
    • Batch B: THF (Alfa Aesar, 99.5%), yield 68% .
  • Open Data : Deposit raw NMR/HPLC files in repositories like Zenodo with DOI linking .

Critical Evaluation of Literature

Q. How can researchers reconcile discrepancies in reported toxicity thresholds for 4-acrylamidosalicylic acid?

Methodological Answer:

  • Source Evaluation : Prioritize studies with OECD-compliant assays (e.g., OECD 423 for acute toxicity). Exclude non-peer-reviewed or industry-funded reports lacking raw data .
  • Dose-Response Modeling : Use probit analysis to interpolate LD₅₀ values. Compare confidence intervals across studies to identify methodological biases (e.g., animal model differences) .

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